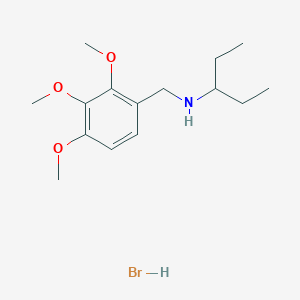

N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N-[(2,3,4-trimethoxyphenyl)methyl]pentan-3-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3.BrH/c1-6-12(7-2)16-10-11-8-9-13(17-3)15(19-5)14(11)18-4;/h8-9,12,16H,6-7,10H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKSHPCBUTVXFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1=C(C(=C(C=C1)OC)OC)OC.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide typically involves the following steps:

Starting Materials: The synthesis begins with 2,3,4-trimethoxybenzaldehyde and 3-pentanamine.

Formation of Intermediate: The 2,3,4-trimethoxybenzaldehyde is reacted with 3-pentanamine under reductive amination conditions to form the intermediate N-(2,3,4-trimethoxybenzyl)-3-pentanamine.

Hydrobromide Salt Formation: The intermediate is then treated with hydrobromic acid to yield the final product, N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzyl group can be reduced to a methyl group under strong reducing conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2,3,4-trimethoxybenzoic acid.

Reduction: Formation of N-(2,3,4-trimethoxybenzyl)-3-pentanamine.

Substitution: Formation of various substituted benzyl derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide has been explored for its potential as a neuroprotective agent and antidepressant. Compounds with similar structural motifs have demonstrated efficacy in modulating neurotransmitter systems, which may lead to therapeutic applications in treating neurological disorders.

Research indicates that compounds similar to N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide can exhibit various biological activities:

- Antioxidant Effects: Studies have shown that related compounds can restore cell viability under oxidative stress conditions.

- Anti-inflammatory Properties: Similar compounds have been reported to inhibit pro-inflammatory cytokines while promoting anti-inflammatory cytokines in stimulated immune cells.

Mechanism of Action Investigations

The compound's mechanism of action involves interactions with specific receptors and enzymes. Its methoxy groups may enhance binding affinity due to increased lipophilicity and potential hydrogen bonding capabilities. Understanding these interactions is crucial for elucidating its pharmacodynamics and pharmacokinetics.

Case Studies and Research Findings

-

Neuroprotective Studies:

- A study involving compounds structurally related to N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide demonstrated significant neuroprotective effects against oxidative stress in neuronal cell lines.

-

Cardiovascular Research:

- Related compounds have shown cardioprotective effects by modulating signaling pathways involved in myocardial ischemia-reperfusion injury. This suggests potential applications in treating cardiovascular diseases.

- Toxicity Assessments:

Mecanismo De Acción

The mechanism of action of N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors in the body, leading to modulation of signaling pathways.

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic processes, thereby altering cellular functions.

Gene Expression: Influencing gene expression and protein synthesis, resulting in changes in cellular behavior.

Comparación Con Compuestos Similares

Positional Isomers of Trimethoxybenzyl Substituents

The position of methoxy groups on the benzyl ring critically affects physicochemical and biological properties. Key examples include:

Key Findings :

- The 2,3,4-trimethoxy substitution pattern is less common than 3,4,5 (e.g., in capsaicinoid metabolites) but may confer distinct receptor-binding profiles due to steric and electronic differences .

Variations in the Amine Backbone

The length and branching of the amine chain influence solubility, bioavailability, and target specificity. Notable examples:

Key Findings :

- Trimetazidine, a piperazine derivative with the same 2,3,4-trimethoxybenzyl group, is a clinically validated energy modulator that inhibits 3-ketoacyl-CoA thiolase, enhancing glucose metabolism .

- Cycloheptanamine derivatives (e.g., CAS 1609401-17-3) exhibit increased steric bulk, which may enhance blood-brain barrier penetration but reduce metabolic stability .

Substituted Benzyl Derivatives with Additional Functional Groups

Halogenation or nitro-group incorporation alters reactivity and binding interactions:

Key Findings :

- Bromo-substituted analogues (e.g., CAS 1609407-30-8) are analyzed via advanced techniques (LCMS, NMR) and serve as intermediates in medicinal chemistry .

Actividad Biológica

N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide is a compound with significant potential in various biological applications. This article delves into its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide is , and its IUPAC name reflects its structural components. The presence of three methoxy groups enhances its lipophilicity, which may influence its biological interactions and activity.

| Property | Value |

|---|---|

| Molecular Weight | 335.34 g/mol |

| CAS Number | 1609400-59-0 |

| IUPAC Name | N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide typically involves the following steps:

- Formation of the Benzylamine Derivative : Reaction of 2,3,4-trimethoxybenzaldehyde with 3-pentanamine.

- Hydrobromide Salt Formation : Treatment with hydrobromic acid to yield the hydrobromide salt.

Anticancer Properties

Recent studies have indicated that N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide exhibits anticancer activity . For instance:

- A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines by inducing apoptosis and arresting the cell cycle at the G2/M phase. The mechanism involves modulation of tubulin dynamics, similar to known tubulin inhibitors .

Actoprotective Activity

Another significant finding is its actoprotective activity , which was evaluated in a mouse model subjected to acute fatigue:

- Mice treated with N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide showed a 68% increase in running distance before fatigue compared to control mice. This suggests potential applications in enhancing physical performance .

The biological activity of N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : Its lipophilic nature allows it to interact with various receptors, potentially altering cellular signaling pathways.

- Apoptosis Induction : By affecting tubulin dynamics and cell cycle regulation, it promotes apoptotic pathways in cancer cells.

Case Studies

- Cell Cycle Arrest Study : In vitro studies showed that treatment with N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide resulted in significant cell cycle arrest in cancer cell lines such as HL-60 and MCF-7 .

- Performance Enhancement Study : In an animal model assessing exercise tolerance post-fatigue, the compound significantly improved performance metrics compared to control groups treated with standard drugs like trimetazidine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide, and how can purity be validated?

- Methodology : Synthesis typically involves alkylation of 2,3,4-trimethoxybenzylamine with 3-pentanamine derivatives under basic conditions, followed by hydrobromic acid salt formation. Purity is validated via high-performance liquid chromatography (HPLC) with UV detection (≥95% threshold) and 1H-NMR spectroscopy to confirm structural integrity .

- Troubleshooting : Impurities may arise from incomplete alkylation or residual solvents. Recrystallization in ethanol or acetonitrile is recommended to improve purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

- Key Techniques :

- 1H/13C-NMR : Assign methoxy (δ 3.6–3.8 ppm) and benzyl proton signals (δ 4.2–4.5 ppm) to confirm substitution patterns .

- X-ray Crystallography : Resolve hydrogen-bonding interactions between the hydrobromide ion and the amine group, as seen in analogous trimethoxybenzyl derivatives .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₁₅H₂₄NO₃·HBr: ~354.1 g/mol) .

Advanced Research Questions

Q. How does the 2,3,4-trimethoxybenzyl substituent influence biological activity compared to other substitution patterns (e.g., 3,4,5-trimethoxy)?

- Structure-Activity Insights : The 2,3,4-trimethoxy configuration may enhance membrane permeability due to reduced steric hindrance compared to 3,4,5-substituted analogues. In cytotoxicity studies, 2,3,4-substituted derivatives showed IC₅₀ values <10 μM in certain cancer lines, likely due to improved target engagement .

- Experimental Design : Compare analogues in cell viability assays (MTT or resazurin) under identical conditions. Use molecular docking to assess binding differences in target proteins (e.g., kinases or GPCRs) .

Q. What mechanisms underlie the compound’s potential neuroprotective or cytotoxic effects?

- Proposed Mechanisms :

- Mitochondrial Modulation : Analogues with trimethoxybenzyl groups inhibit mitochondrial permeability transition pores, reducing oxidative stress (e.g., via Bcl-2 upregulation) .

- Receptor Interactions : The tertiary amine may act as a sigma-1 receptor ligand, modulating calcium signaling. Validate via radioligand displacement assays using [³H]-pentazocine .

- Data Contradictions : Discrepancies in IC₅₀ values across studies may stem from assay conditions (e.g., serum concentration, exposure time) or cell line variability. Include positive controls (e.g., doxorubicin for cytotoxicity) to standardize results .

Q. How can researchers address solubility challenges in in vivo studies?

- Strategies :

- Salt Selection : Hydrobromide salts generally improve aqueous solubility over free bases. Test alternative salts (e.g., hydrochloride) if precipitation occurs .

- Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation. For pharmacokinetic studies, monitor plasma stability via LC-MS/MS .

Data Analysis and Reproducibility

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound?

- Resolution :

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; methoxy protons may shift upfield in polar solvents .

- Dynamic Processes : Rotameric equilibria in the pentanamine chain can cause signal splitting. Acquire spectra at elevated temperatures (e.g., 60°C) to sharpen peaks .

Q. What are best practices for ensuring reproducibility in biological assays?

- Protocol Standardization :

- Cell Culture : Use low-passage-number cells and pre-test serum lots for growth consistency.

- Compound Handling : Prepare fresh stock solutions in DMSO (≤0.1% final concentration) to avoid degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.